N-[(2,4-dimethoxyphenyl)carbamothioyl]-4-nitrobenzamide
Overview
Description
N-[(2,4-dimethoxyphenyl)carbamothioyl]-4-nitrobenzamide is a compound that belongs to the class of benzamide derivatives. These compounds have been known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of both nitro and carbamothioyl groups in its structure makes it an interesting subject for research due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethoxyphenyl)carbamothioyl]-4-nitrobenzamide typically involves the reaction of 2,4-dimethoxyaniline with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiophosgene to introduce the carbamothioyl group, followed by purification through recrystallization .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial-grade solvents and reagents, as well as optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dimethoxyphenyl)carbamothioyl]-4-nitrobenzamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The carbamothioyl group can be reduced to a thiol group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: The major product would be the corresponding amine derivative.
Reduction: The major product would be the thiol derivative.
Substitution: The major products would depend on the nucleophile used but could include various substituted benzamides.
Scientific Research Applications
N-[(2,4-dimethoxyphenyl)carbamothioyl]-4-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties.
Biology: The compound has shown potential antimicrobial activity against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism of action of N-[(2,4-dimethoxyphenyl)carbamothioyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The carbamothioyl group can form covalent bonds with thiol groups in proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(2,5-dimethoxyphenyl)carbamothioyl]-4-nitrobenzamide
- N-[(3,4-dimethoxyphenyl)carbamothioyl]-4-nitrobenzamide
- N-[(2,4-dimethoxyphenyl)carbamothioyl]propanamide
Uniqueness
N-[(2,4-dimethoxyphenyl)carbamothioyl]-4-nitrobenzamide is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its reactivity and biological activity. The presence of both nitro and carbamothioyl groups also provides a unique combination of functional groups that can interact with various molecular targets, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)carbamothioyl]-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S/c1-23-12-7-8-13(14(9-12)24-2)17-16(25)18-15(20)10-3-5-11(6-4-10)19(21)22/h3-9H,1-2H3,(H2,17,18,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVJETNIKIGIGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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